molecular formula C11H14ClNO4S B15172851 Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate CAS No. 918330-63-9

Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate

Cat. No.: B15172851
CAS No.: 918330-63-9
M. Wt: 291.75 g/mol
InChI Key: UTVMMYAYJZXJFO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring, which is further connected to an amino group and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate typically involves the reaction of (2S)-2-aminobutanoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of sulfonamide derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of sulfonic acids or other oxidized products.

Scientific Research Applications

Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, including antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[(4-methylbenzenesulfonyl)amino]butanoate
  • Methyl (2S)-2-[(4-nitrobenzenesulfonyl)amino]butanoate
  • Methyl (2S)-2-[(4-fluorobenzenesulfonyl)amino]butanoate

Uniqueness

Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate is unique due to the presence of the chlorobenzene moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

CAS No.

918330-63-9

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

methyl (2S)-2-[(4-chlorophenyl)sulfonylamino]butanoate

InChI

InChI=1S/C11H14ClNO4S/c1-3-10(11(14)17-2)13-18(15,16)9-6-4-8(12)5-7-9/h4-7,10,13H,3H2,1-2H3/t10-/m0/s1

InChI Key

UTVMMYAYJZXJFO-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.